molecular formula C10H8BrNO2 B6166409 3-(4-bromophenyl)pyrrolidine-2,5-dione CAS No. 1747-70-2

3-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B6166409
CAS No.: 1747-70-2
M. Wt: 254.1
InChI Key:
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Description

3-(4-bromophenyl)pyrrolidine-2,5-dione is a heterocyclic compound with the molecular formula C10H8BrNO2. It features a pyrrolidine ring substituted with a bromophenyl group at the 3-position and two carbonyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with succinimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine-2,5-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities .

Properties

CAS No.

1747-70-2

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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